2-叔丁基苄基氯

描述

Synthesis Analysis

The synthesis of tert-Butylbenzyl Chloride involves the preparation from tert-butylbenzene with paraformaldehyde and hydrochloric acid, indicating optimum reaction conditions such as temperature, reaction time, and the use of phosphoric acid as a catalyst for efficient synthesis (Wang Da-wei, 2003).

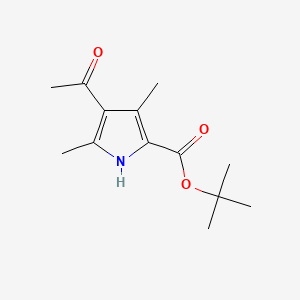

Molecular Structure Analysis

The molecular structure of derivatives related to 2-tert-Butylbenzyl chloride has been characterized by various techniques, including X-ray diffraction. For example, the crystal structure of 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one demonstrates inter- and intramolecular hydrogen bond interactions stabilizing the structure, showcasing the complexity and detailed molecular interactions within similar compounds (Liang-zhong Xu et al., 2006).

Chemical Reactions and Properties

2-tert-Butylbenzyl chloride undergoes various chemical reactions, including photosolvolysis in tert-butyl alcohol, demonstrating the nature of excited states and the potential for solvolysis product formation through sensitization and quenching techniques (S. J. Cristol & T. Bindel, 1981).

Physical Properties Analysis

The physical properties, such as solubility and boiling point, are critical for understanding the behavior of 2-tert-Butylbenzyl chloride in various solvents and conditions. However, specific studies detailing these properties were not identified in the current literature search, indicating a potential area for further research.

Chemical Properties Analysis

Chemical properties include reactivity with other compounds, stability under different conditions, and potential for undergoing various chemical transformations. The conversion of tert-Butyl esters to acid chlorides using SOCl2, with tert-Butylbenzyl chloride being reactive under these conditions, showcases its chemical reactivity and the potential for selective conversion in the presence of other esters (J. A. Greenberg & T. Sammakia, 2017).

科学研究应用

合成工艺

2-叔丁基苄基氯的主要应用之一是有机复杂化合物的合成。王大伟(2003)展示了其由叔丁基苯制备,重点介绍了其合成的最佳反应条件,这作为进一步化学反应的关键中间体 (王大伟,2003)。

催化活性和络合物形成

该化合物已用于合成具有显着催化活性的金属配合物。例如,Sutradhar 等人(2016)探索了它在形成作为环己烷氧化有效催化剂的铜 (II) 配合物中的应用,展示了其在催化中的多功能性 (Sutradhar 等,2016)。

环境和生物监测

在环境和生物背景下,2-叔丁基苄基氯衍生物已被用作监测接触某些化学物质的生物标志物。Murawski 等人(2020)研究了尿液样品中香料 lysmeral(包括 2-叔丁基苄基氯衍生物)的代谢物,提供了对人类接触合成香料的见解 (Murawski 等,2020)。

材料科学应用

该化合物已在材料科学中找到应用,特别是在纳米颗粒和纳米结构的合成中。Polleux、Antonietti 和 Niederberger(2006)展示了它在无水合成各向异性氧化钨纳米结构中的作用,展示了它如何影响所得材料的形态 (Polleux, Antonietti, & Niederberger, 2006)。

除草剂活性

探索其在农业中的潜力,李公楚(2013)由 2-叔丁基苄基氯合成了 1-(4-叔丁基苄基)尿嘧啶衍生物,该衍生物对某些植物物种表现出除草活性。该应用表明其在开发新的农用化学品中的实用性 (李公楚,2013)。

安全和危害

属性

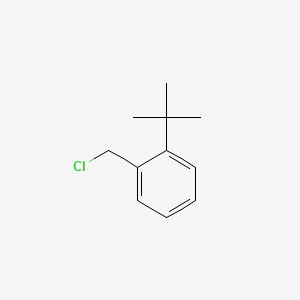

IUPAC Name |

1-tert-butyl-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNALCYSVKFCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069088 | |

| Record name | 2-tert-Butylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butylbenzyl chloride | |

CAS RN |

56240-38-1 | |

| Record name | 1-(Chloromethyl)-2-(1,1-dimethylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56240-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056240381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。